2-(1,3-benzothiazol-2-yl)-5-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenol
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-5-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)PHENOL is a complex organic compound that features a benzothiazole ring and a benzylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-5-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)PHENOL typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the benzothiazole ring through cyclization reactions.
- Introduction of the benzylideneamino group via condensation reactions.
- Final coupling of the benzothiazole and benzylideneamino moieties under specific conditions such as the presence of catalysts, controlled temperature, and pH.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the benzothiazole ring.
Reduction: Reduction reactions could be used to modify the benzylideneamino group.
Substitution: Various substitution reactions might be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Sensing: Potential use in chemical sensors due to its unique electronic properties.
Biology
Antimicrobial: Possible applications as an antimicrobial agent.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Dyes and Pigments:
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-5-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)PHENOL would depend on its specific application. For instance, as an antimicrobial agent, it might disrupt microbial cell membranes or inhibit essential enzymes. In catalysis, it could act as a ligand, facilitating the formation of active catalytic species.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)phenol: Lacks the benzylideneamino group.
5-({(E)-1-[4-(Benzyloxy)phenyl]methylidene}amino)phenol: Lacks the benzothiazole ring.
Uniqueness
The unique combination of the benzothiazole ring and the benzylideneamino group in 2-(1,3-BENZOTHIAZOL-2-YL)-5-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)PHENOL may confer distinct electronic, chemical, and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H20N2O2S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-phenylmethoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C27H20N2O2S/c30-25-16-21(12-15-23(25)27-29-24-8-4-5-9-26(24)32-27)28-17-19-10-13-22(14-11-19)31-18-20-6-2-1-3-7-20/h1-17,30H,18H2 |
InChI Key |
VLORKKPPTZPXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Origin of Product |
United States |
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